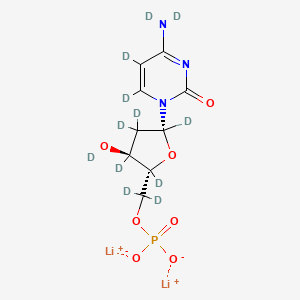
2'-Deoxycytidine-5'-monophosphoric acid-d12 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) is a deuterium-labeled derivative of 2’-Deoxycytidine-5’-monophosphoric acid. This compound is an endogenous metabolite and is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) involves the incorporation of deuterium and nitrogen-15 isotopes into the 2’-Deoxycytidine-5’-monophosphoric acid molecule. The process typically includes the following steps:
Deuteration: Incorporation of deuterium atoms into the molecule.
Phosphorylation: Addition of a phosphate group to the deoxyribose moiety.
Lithium Salt Formation: Conversion of the compound into its dilithium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving recrystallization from water or aqueous ethanol and drying under vacuum conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms under specific conditions.
Reduction: Reduction reactions to form deoxy derivatives.
Substitution: Nucleophilic substitution reactions involving the phosphate group.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Involves nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as oxidized and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying DNA synthesis and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools .
Wirkmechanismus
The mechanism of action of 2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) involves its incorporation into DNA and RNA synthesis pathways. It acts as a substrate for enzymes like uridine monophosphate/cytidine monophosphate kinase, which phosphorylates it to form dCDP and subsequently dCTP. These phosphorylated forms are essential for DNA and RNA biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine-5’-monophosphoric acid: The non-deuterated form of the compound.
2’-Deoxycytidine-5’-monophosphoric acid-15N3: Labeled with nitrogen-15 instead of deuterium.
2’-Deoxycytidine-5’-monophosphoric acid-13C9,15N3: Labeled with both carbon-13 and nitrogen-15.
Uniqueness
2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The deuterium atoms make it more stable and allow for precise tracking in biological systems .
Eigenschaften
Molekularformel |
C9H12Li2N3O7P |
|---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H14N3O7P.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1/i1D,2D,3D2,4D2,5D,6D,8D,13D;;/hD2 |
InChI-Schlüssel |
OWKOHVDSKVFXFH-JIKTYXQFSA-L |
Isomerische SMILES |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



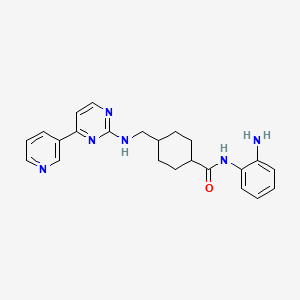
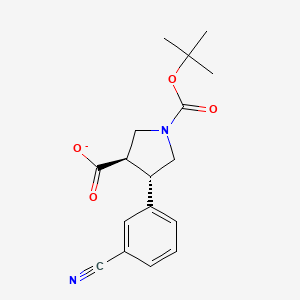
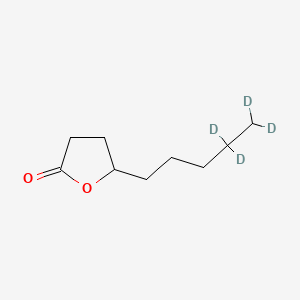
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
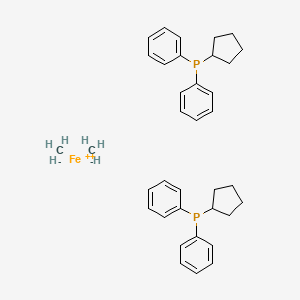
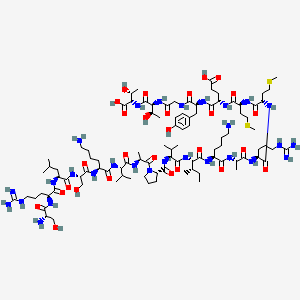
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)
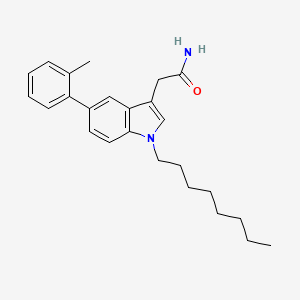

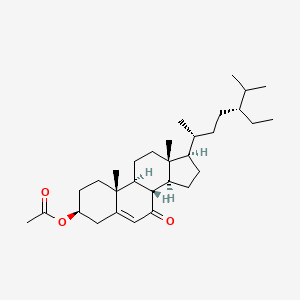
![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)

